molecular formula C19H23ClN2O5S B11485110 N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide

N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide

Cat. No.: B11485110
M. Wt: 426.9 g/mol
InChI Key: ZZYRCEMCAMRPSD-UHFFFAOYSA-N
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Description

N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfamoyl group, and a dimethoxyphenyl group, all connected through an ethyl chain to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a benzene ring to form the 4-chlorophenyl intermediate.

    Introduction of the Sulfamoyl Group:

    Formation of the Dimethoxyphenyl Intermediate: Parallel to the above steps, a dimethoxyphenyl intermediate is synthesized through the methoxylation of a benzene ring.

    Coupling Reaction: The chlorophenyl and dimethoxyphenyl intermediates are then coupled through an ethyl chain using a suitable coupling reagent.

    Acetamide Formation: Finally, the acetamide group is introduced through an acetylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-{[(4-BROMOPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
  • N-[2-(2-{[(4-FLUOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE

Uniqueness

N-[2-(2-{[(4-CHLOROPHENYL)METHYL]SULFAMOYL}-4,5-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H23ClN2O5S

Molecular Weight

426.9 g/mol

IUPAC Name

N-[2-[2-[(4-chlorophenyl)methylsulfamoyl]-4,5-dimethoxyphenyl]ethyl]acetamide

InChI

InChI=1S/C19H23ClN2O5S/c1-13(23)21-9-8-15-10-17(26-2)18(27-3)11-19(15)28(24,25)22-12-14-4-6-16(20)7-5-14/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,21,23)

InChI Key

ZZYRCEMCAMRPSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)Cl)OC)OC

Origin of Product

United States

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